2-(3-Nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of hydrazides often exhibit various pharmacological effects. The compound's structure includes a nitrophenoxy group, which contributes to its chemical reactivity and biological properties.
2-(3-Nitrophenoxy)acetohydrazide can be synthesized from readily available precursors, including 3-nitrophenol and acetohydrazide. It falls under the category of nitrogen-containing heterocycles, specifically oxadiazoles, which are known for their diverse applications in pharmaceuticals and agrochemicals. The classification of this compound can be outlined as follows:
The synthesis of 2-(3-Nitrophenoxy)acetohydrazide typically involves the following steps:
The molecular structure of 2-(3-Nitrophenoxy)acetohydrazide features a central acetohydrazide moiety linked to a nitrophenoxy group. The structural representation can be described as follows:
2-(3-Nitrophenoxy)acetohydrazide can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for compounds like 2-(3-Nitrophenoxy)acetohydrazide often involves interaction with biological targets such as enzymes or receptors:
Experimental studies often utilize cell lines to evaluate these effects quantitatively .
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the identity and purity of synthesized compounds .
2-(3-Nitrophenoxy)acetohydrazide has several scientific applications:
2-(3-Nitrophenoxy)acetohydrazide (CAS 36304-45-7) is an aryloxyacetic acid derivative characterized by a nitrophenyl group linked via an ether bridge to an acetohydrazide functional group. Its systematic IUPAC name is 2-(3-nitrophenoxy)acetohydrazide, with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.18 g/mol [1]. The canonical SMILES notation is NNC(=O)COC1=CC(=CC=C1)N+=O, reflecting the connectivity of the 3-nitro-substituted phenyl ring, the ether-linked acetyl chain, and the terminal hydrazide group [1] [9].
X-ray crystallography of analogous compounds like 2-(2-nitrophenyl)acetohydrazide reveals that the acetohydrazide moiety (C–C(=O)–N–N plane) forms a near-perpendicular dihedral angle of 87.62° with the benzene ring, indicating significant steric constraints [5]. The nitro group itself is twisted at 19.3° relative to the phenyl plane due to crystal packing forces and intermolecular interactions. Infrared spectroscopy confirms characteristic absorptions for carbonyl (C=O, 1650–1680 cm⁻¹), nitro (N-O, 1520–1560 cm⁻¹), and N-H (3200–3300 cm⁻¹) functional groups. Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the methylene bridge (δ 4.8 ppm in ¹H NMR; δ 65–70 ppm in ¹³C NMR) and the aromatic protons (δ 7.5–8.5 ppm) [5] [7].
Table 1: Key Structural and Chemical Identifiers of 2-(3-Nitrophenoxy)acetohydrazide
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 36304-45-7 |
| Molecular Formula | C₈H₉N₃O₄ |
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | 2-(3-nitrophenoxy)acetohydrazide |
| SMILES | NNC(=O)COC1=CC(=CC=C1)N+=O |
| InChI Key | SPNCFJGYYJIXCB-UHFFFAOYSA-N |
| XLogP3 | 0.8 (Predicted) |
| Hydrogen Bond Donor Count | 2 (NH₂ group) |
| Hydrogen Bond Acceptor Count | 5 |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1